molecular formula C18H17ClF3NO4S B2605466 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797633-60-3

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2605466
CAS No.: 1797633-60-3
M. Wt: 435.84
InChI Key: KYOIFJAFUAEMIS-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, a furan ring, and an azetidine ring, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a sulfonylation reaction using furan-2-ylmethyl sulfonyl chloride.

    Attachment of the Phenyl Ring: The phenyl ring, substituted with chloro and trifluoromethyl groups, can be attached through a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products:

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its unique structural features.

Biology:

    Biochemical Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe.

Medicine:

    Drug Development: Its structural complexity makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the azetidine ring may interact with enzyme active sites, while the furan ring could engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(azetidin-1-yl)propan-1-one: Lacks the furan ring and sulfonyl group, making it less versatile in reactions.

    3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a methylsulfonyl group instead of the furan-2-ylmethyl sulfonyl group, affecting its reactivity and applications.

Uniqueness: The presence of the furan-2-ylmethyl sulfonyl group in 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one adds to its chemical diversity, enhancing its potential for various applications in synthetic chemistry and drug development.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO4S/c19-16-5-3-12(8-15(16)18(20,21)22)4-6-17(24)23-9-14(10-23)28(25,26)11-13-2-1-7-27-13/h1-3,5,7-8,14H,4,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOIFJAFUAEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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